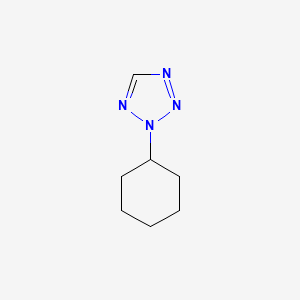
2-Cyclohexyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2H-tetrazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between cyclohexyl isocyanide and trimethylsilyl azide under mild conditions . This reaction typically occurs at room temperature and yields the desired tetrazole derivative with high efficiency.
Industrial Production Methods
In industrial settings, the production of tetrazoles, including this compound, often involves the use of eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure high yields and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C followed by room temperature.
Substitution: Cyclohexyl isocyanide and trimethylsilyl azide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2H-tetrazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2H-tetrazole involves its interaction with various molecular targets and pathways. The tetrazole ring’s electron density and ability to stabilize negative charges make it a versatile compound in chemical reactions. It can form stable complexes with metals and other molecules, influencing their reactivity and stability . Additionally, the compound’s acidic nature allows it to participate in proton transfer reactions, further contributing to its diverse range of applications .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound without any substituents.
5-Substituted Tetrazoles: Tetrazoles with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
2-Cyclohexyl-2H-tetrazole is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties and reactivity compared to other tetrazoles. This structural feature enhances its stability and makes it suitable for specific applications in chemistry, biology, and industry .
Propiedades
Número CAS |
133533-65-0 |
|---|---|
Fórmula molecular |
C7H12N4 |
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
2-cyclohexyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h6-7H,1-5H2 |
Clave InChI |
JHTDKVRABHFUHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2N=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


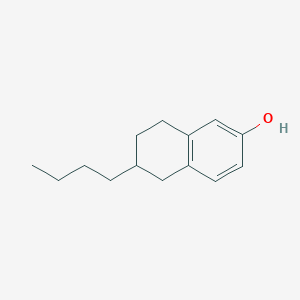

![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)


silane](/img/structure/B14276854.png)
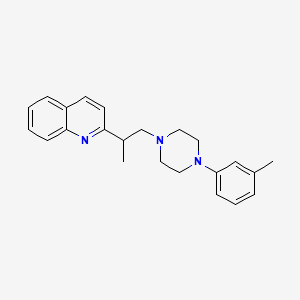
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
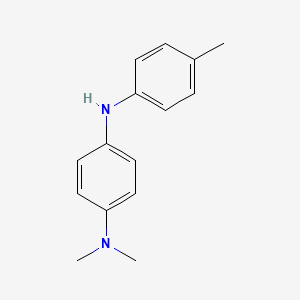

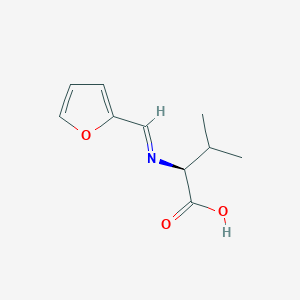
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
